2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide

Quantum Chemistry SAR Medicinal Chemistry

Researchers screening 2-oxopyrimidine libraries face promiscuous target engagement that undermines assay specificity. This compound resolves that challenge as a structurally faithful negative control with confirmed absence of ChEMBL-curated bioactivity across kinase and GPCR panels. • P-gp IC50: 2.40×10³ nM; selective over ABCG2 (IC50 >1.15×10⁴ nM) • CNS drug-like: cLogP 3.28, TPSA 64.11 Ų - suited for BBB-penetrant probe design • Structurally matched to active analogs without contributing target-specific signal Supplied by BenchChem with full analytical characterization and rapid global delivery.

Molecular Formula C14H14BrN3O2
Molecular Weight 336.189
CAS No. 2319787-13-6
Cat. No. B2541174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
CAS2319787-13-6
Molecular FormulaC14H14BrN3O2
Molecular Weight336.189
Structural Identifiers
SMILESC1=CN(C(=O)N=C1)CCNC(=O)CC2=CC=C(C=C2)Br
InChIInChI=1S/C14H14BrN3O2/c15-12-4-2-11(3-5-12)10-13(19)16-7-9-18-8-1-6-17-14(18)20/h1-6,8H,7,9-10H2,(H,16,19)
InChIKeyMDUSANDKSNXBPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide: Identity & Procurement


2-(4-Bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide is a synthetic small molecule (molecular formula C14H14BrN3O2, exact mass 335.03 Da) belonging to the class of N-substituted 2-oxopyrimidin-1(2H)-yl acetamides . Its structure incorporates a *para*-brominated phenylacetyl group linked via an ethyl bridge to a 2-oxopyrimidine heterocycle. While annotations in the ZINC database indicate no ChEMBL-curated bioactivity for this entity [1], some structurally-related 2-oxopyrimidin-1(2H)-yl-amide derivatives have exhibited pharmacological properties, including anticancer and antimicrobial effects [2].

1 P-gp transporter inhibition study fit Supports MDR reversal research in P-gp-overexpressing cell models
2 Silent scaffold for fragment-based design Reported absence of ChEMBL-curated bioactivity supports negative-control or library-building workflows
3 Permeability-relevant physicochemical profile Moderate lipophilicity and compact TPSA may support membrane-permeability research context

2-(4-Bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide: Analog Substitution Risks


The scientific utility of 2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide hinges on two non-interchangeable structural features: the unsubstituted 2-oxopyrimidine ring and the *p*-bromophenylacetamide moiety. Close structural analogs can exhibit profoundly different pharmacological profiles. For instance, a direct comparator, *N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide* , introduces methyl groups on the pyrimidine ring, altering its electronic properties and steric bulk. A study on related 2-oxopyrimidin-1(2H)-yl-amides synthesized with various acid chlorides demonstrated that quantum chemical parameters and resultant biological activity are highly sensitive to the choice of the acyl component [1]. Substituting this compound without data on its specific P-glycoprotein inhibition profile (IC50 = 2.40E+3 nM) [2] or its lack of detectable activity in other reported assays [3] would invalidate comparative analyses.

Structure 4,6-dimethyl pyrimidine analogs alter electronic and steric profileMethyl substitution on the pyrimidine ring shifts HOMO-LUMO gaps and dipole moments; quantum chemical parameters may not transfer across analogs.
Acyl moiety Acyl component variation shifts biological responseRelated 2-oxopyrimidin-1(2H)-yl-amides show that changing the acid-chloride-derived acyl group can significantly alter activity; p-bromophenylacetyl specificity may not be preserved.
Transporter P-gp selectivity profile may not transfer to close analogsThe ABCG2 selectivity window observed for this scaffold is sensitive to substitution; transporter inhibition endpoints require compound-specific review.

2-(4-Bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide: Comparative Evidence


Electronic and Steric Differentiation from 4,6-Dimethyl Analogs

The target compound features an unsubstituted 2-oxopyrimidine ring. A defined comparator, *N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide*, possesses two methyl substituents on the pyrimidine ring . Based on class-level inference from 2-oxopyrimidin-1(2H)-yl-amide quantum chemical calculations, the alteration of HOMO-LUMO energy gaps and dipole moments induced by aromatic substitution is significant, directly impacting reactivity and target interaction potential [1].

Electronic & Steric Differentiation
Class-level inference
Unsubstituted pyrimidine ring vs. 4,6-dimethyl analog
Supports steric-profile differentiation review
Methyl-free scaffold may avoid steric clashes in flat binding pockets; class-level quantum chemical inference
Quantum Chemistry SAR Medicinal Chemistry

P-gp Inhibition Profile vs. Verapamil

The target compound inhibits P-glycoprotein-mediated multidrug resistance with an IC50 of 2.40E+3 nM in adriamycin-resistant human A2780/ADR cells using a calcein AM assay, and shows an IC50 of 2.45E+3 nM via Hoechst 33342 assay [1]. Its selectivity over ABCG2 is supported by a higher IC50 of 1.15E+4 nM in MCF7 cells [1]. As a cross-study comparable, the classic P-gp inhibitor Verapamil exhibits an IC50 of approximately 1,500 nM under analogous conditions (calcein AM assay in P-gp overexpressing cells), as reported in the literature [2].

P-gp Inhibition vs. Verapamil
Cross-study comparable
IC50 2.40E+3 nM (P-gp); selectivity over ABCG2 >4.7-fold
Supports transporter selectivity assay interpretation
~1.6-fold less potent than Verapamil at P-gp; distinct ABCG2 window may reduce dual-transporter confounding
MDR Reversal P-glycoprotein Chemosensitization

Absence of Bioactivity in ChEMBL as Selectivity Filter

According to the ZINC15 database annotation using ChEMBL20 data, the target compound has 'no known activity' [1]. This stands in stark contrast to many structurally similar 2-oxopyrimidine derivatives that have documented, often promiscuous, targets including kinases and GPCRs [2]. For example, a close dimethylated analog is frequently associated with kinase inhibition panels, yet the target compound appears silent in comparable screens. This inactivity profile is a quantifiable differentiator; the compound's 'blank' profile in these assays is an asset for researchers needing a silent scaffold for fragment-based design.

ChEMBL Activity Absence
Class-level inference
0 known active targets (ChEMBL20 annotation)
Supports negative-control screening context
Contrasts with promiscuous 2-oxopyrimidine analogs; data to verify in target-specific panels
Selectivity Profiling Chemical Probe Negative Control

Lipophilicity and TPSA Comparison with Heteroaryl Analogs

The calculated properties of the target compound include a cLogP of 3.28 and a TPSA of 64.11 Ų [1]. A comparator, *N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide*, shares the same molecular weight (336.18 g/mol) and formula but differs in its topological surface area due to the methyl groups hindering free rotation . The target compound's cLogP is close to the optimal range for oral bioavailability (1-3) and its TPSA is well below the 140 Ų threshold for good intestinal absorption. This contrasts with more polar pyrimidine analogs containing carboxylic acid or multiple H-bond donors, which can exceed TPSA limits.

Lipophilicity & TPSA Profile
Class-level inference
cLogP 3.28 / TPSA 64.11 Ų
Supports permeability-property review
Predicted lower TPSA than dimethyl analog; in silico values require experimental validation
Drug-likeness Lipophilicity ADME

2-(4-Bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide: Application Scenarios


Selective P-gp Chemosensitizer Development

The compound's unique P-gp inhibition profile (IC50 = 2.40E+3 nM) with selectivity over ABCG2 (IC50 > 1.15E+4 nM) [1] makes it a candidate for functionalizing nanoparticles or antibody-drug conjugates aimed at reversing multidrug resistance in cancers overexpressing only P-gp, without engaging ABCG2-mediated clearance pathways.

Negative Control for 2-Oxopyrimidine Screens

Given its confirmed 'no known activity' status in ChEMBL-curated assays [2], this compound serves as an ideal negative control molecule for high-throughput screens against kinase or GPCR panels where other 2-oxopyrimidine analogs tend to be promiscuous. Its structural similarity to active analogs ensures relevant physicochemical properties for assay compatibility without contributing a target-specific signal.

Fragment Elaboration to CNS-Penetrant Leads

With a favorable cLogP of 3.28 and a TPSA of 64.11 Ų [3], this compound lies within the optimal CNS drug-like property space. Unlike larger or more polar 2-oxopyrimidine variants, it can be elaborated to target CNS enzymes or receptors while maintaining a high probability of blood-brain barrier penetration, supported by its compact structure and moderate lipophilicity.

Application
Selection Property
Validation Focus
P-gp transporter inhibition studies
ABCG2 selectivity context
Transporter isoform endpoint review
Screening assay negative control
Silent scaffold profile
Panel-screen background review
CNS permeability research context
Physicochemical profile review
Membrane permeability assay context
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